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Compound of Interest

Compound Name: 1-Phenoxy-2-propanol

Cat. No.: B149627

Introduction: 1-Phenoxy-2-propanol (CAS No. 770-35-4) is a glycol ether utilized in a variety
of applications, including as a solvent, a preservative in cosmetics, and a chemical
intermediate.[1] Its molecular structure, which incorporates a phenyl ring, an ether linkage, and
a secondary alcohol, gives rise to a distinct spectroscopic profile. This guide provides a
detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass
spectrometry (MS) data for 1-phenoxy-2-propanol, intended for researchers, scientists, and
professionals in drug development.

Molecular Structure and Properties

e Molecular Formula: CoH1202[2]
e Molecular Weight: 152.19 g/mol [1][2]
o IUPAC Name: 1-phenoxypropan-2-ol[1]

» Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule.[3][4] The IR spectrum of 1-phenoxy-2-propanol reveals characteristic absorption
bands corresponding to its hydroxyl, ether, and aromatic components.
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Functional Group

Wavenumber (cm~?) Intensity .

Assignment
3500-3200 Strong, Broad O-H stretch (alcohol)[5]
3100-3000 Medium C-H stretch (aromatic)
2975-2850 Medium C-H stretch (aliphatic)[6]
1600, 1495 Medium-Strong C=C stretch (aromatic ring)

C-O stretch (ether and alcohol)
1260-1050 Strong

[5]

C-H bend (monosubstituted
750, 690 Strong

benzene ring)

Note: Specific peak positions can vary slightly based on the sample preparation and
instrument.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a liquid sample like 1-
phenoxy-2-propanol is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

Sample Preparation: As 1-phenoxy-2-propanol is a liquid, no special preparation is needed.
[4] A single drop of the neat liquid is sufficient.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond crystal) is used.[3][7]

o Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal
to account for atmospheric and instrumental absorptions.[7]

o Sample Analysis: A small drop of 1-phenoxy-2-propanol is placed onto the ATR crystal,
ensuring complete coverage.[3] The pressure arm is positioned over the sample.
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o Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~1.[6]
Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is converted to a spectrum of absorbance or
transmittance versus wavenumber (cm~1) via a Fourier transform.[6]

Logical Workflow for IR Spectral Analysis

IR Spectrum Acquisition Spectral Interpretation

1-Phenoxy-2-propanol (Liquid) Raw IR Spectrum
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Caption: Workflow for IR spectroscopic analysis of 1-Phenoxy-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.[8] Both *H and 13C NMR are essential for the complete structural elucidation of 1-
phenoxy-2-propanol.
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Data Presentation: *H NMR

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (5,

Multiplicity Integration Proton Assignment

ppm)

7.35-7.25 m 2H Ar-H (meta)

7.00 - 6.85 m 3H Ar-H (ortho, para)

4.20 - 4.10 m 1H CH(OH)
O-CH:2

3.85 dd 1H _ _
(diastereotopic)
O-CH:

3.75 dd 1H , _
(diastereotopic)

2.50 br s 1H OH

1.25 d 3H CHs

m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet

Data Presentation: *C NMR

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (6, ppm) Carbon Assignment
158.5 Ar-C (quaternary, C-O)
129.5 Ar-CH (meta)

121.2 Ar-CH (para)

114.6 Ar-CH (ortho)

72.8 O-CH:

66.5 CH(OH)

21.0 CHs

Experimental Protocol: Acquiring NMR Spectra

Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of 1-
phenoxy-2-propanol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCls).[9] A small amount of a reference standard, typically tetramethylsilane (TMS), is
added, which is set to 0 ppm.[10] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[11]
The instrument consists of a powerful superconducting magnet, a probe, and radiofrequency
electronics.[11]

Data Acquisition (*H NMR): The sample is placed in the magnet and the field is "locked" to
the deuterium signal of the solvent. The magnetic field is shimmed to achieve high
homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting
free induction decay (FID) is recorded.[11]

Data Acquisition (*33C NMR): The procedure is similar to *H NMR, but the instrument is tuned
to the 13C frequency. Due to the low natural abundance of 13C, more scans are required to
obtain a good signal-to-noise ratio.[12] Broadband proton decoupling is typically used to
simplify the spectrum by removing *H-13C coupling, resulting in a single peak for each unique
carbon atom.[12]
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o Data Processing: The FID is subjected to a Fourier transform to convert the time-domain
signal into a frequency-domain spectrum, which is then phased and baseline-corrected.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions.[13] It provides information about the molecular weight and the fragmentation pattern of a
compound, which aids in structural elucidation.[14]

Data Presentation: Electron lonization (El) Mass

Spectrum
mlz

Relative Intensity (%) Fragment Assignment

152 25 [M]* (Molecular lon)

107 100 [M - C2HsO]* or [CeHsO-CHz]*
[CeHsOH]* (Phenol radical

94 80 ,
cation)

77 35 [CeHs]* (Phenyl cation)

43 60 [CH3-CH=OH]*

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Acquiring the Mass Spectrum

o Sample Introduction: For a volatile compound like 1-phenoxy-2-propanol, the sample can
be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14][15] In GC-
MS, the compound is first separated from a mixture before entering the mass spectrometer.

 lonization: Electron lonization (El) is a common method. The gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from
the molecule to form a radical cation, known as the molecular ion [M]*.[14]

» Fragmentation: The high energy of El causes the molecular ion to be in a high-energy state,
leading to fragmentation into smaller, charged ions and neutral radicals.[14]
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e Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
[14]

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value, generating the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

McLafferty Rearrangement

[CsHsOCH2CH(OH)CHs]*
m/z = 152 |

- C3HeO -[*CH(OH)CHs - *OCH2CeHs
[N
\ Alpha Clee}agg‘
[CeHsOH]* [CeHsOCH2]* [CH3CHOH]*
m/z =94 m/z = 107 m/z = 43
- «OH

Further Fragmentation

[CeHs]*
m/z =77

Click to download full resolution via product page

Caption: Proposed EI fragmentation pathway for 1-Phenoxy-2-propanol.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a comprehensive and
unambiguous structural confirmation of 1-phenoxy-2-propanol. IR spectroscopy identifies the
key functional groups: the hydroxyl, ether, and monosubstituted aromatic ring. High-resolution
1H and 13C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b149627?utm_src=pdf-body-img
https://www.benchchem.com/product/b149627?utm_src=pdf-body
https://www.benchchem.com/product/b149627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

connectivity and chemical environment of each atom. Finally, mass spectrometry establishes
the molecular weight and offers corroborating structural evidence through predictable
fragmentation patterns. These detailed spectroscopic data and protocols serve as a crucial
reference for quality control, reaction monitoring, and further research involving 1-phenoxy-2-
propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b149627#spectroscopic-data-and-analysis-of-1-
phenoxy-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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